Compound Description: Rimonabant, chemically known as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, is a selective cannabinoid receptor type 1 (CB1) antagonist. It was investigated as a potential treatment for obesity, but its use was discontinued due to adverse psychiatric effects [].
Relevance: The core structure of rimonabant, a 1,5-diarylpyrazole-3-carboxamide, served as the basis for developing a series of derivatives aimed at improving radioligands for imaging brain CB1 receptors. These derivatives, while structurally similar to rimonabant, featured modifications to the N-piperidinyl ring, such as the introduction of 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl rings []. The exploration of such modifications highlights the importance of structural variations in modulating the activity and selectivity of compounds targeting specific receptors. This structural similarity in the pyrazole core and exploration of N-linked cyclic ether modifications establishes its relevance to 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide.
Relevance: This compound shares a similar structure with 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide in that they both have a tetrahydro-2H-pyranyl group. The exploration of the 4-(4-cyanotetrahydro-2H-pyranyl)butyl group in this compound provides insights into the structure-activity relationships of pyrazole-based compounds and highlights the potential of such modifications in fine-tuning their pharmacological properties [].
Compound Description: This compound is one of the derivatives designed from rimonabant, which exhibited high affinity (Ki = 15.7 nM) and selectivity for binding to CB(1) receptors [].
Relevance: This compound shares a similar structure with 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide in that they both have a pyrazole-3-carboxamide moiety. The variations in the substituents at the 1-, 4-, and N-positions of the pyrazole ring, as seen in these compounds, underscore the impact of subtle structural changes on the binding affinity and selectivity profiles of these molecules [].
Compound Description: This compound is one of the derivatives designed from rimonabant, which showed quite high affinity for CB(1) receptors (Ki = 62 nM) but was found to have even higher affinity (Ki = 29 nM) for the structurally unrelated 18 kDa translocator protein (TSPO) [].
Relevance: This compound shares a similar structure with 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide in that they both have a tetrahydro-2H-pyranyl group and a pyrazole-3-carboxamide moiety. The findings from this compound highlight the intricate relationship between structural modifications and target selectivity, suggesting that even minor alterations can significantly impact a compound's binding profile [].
Compound Description: This compound, known as SSR504734, served as a starting point in the development of novel glycine transporter 1 (GlyT1) inhibitors. It exhibited a moderate inhibitory activity against GlyT1 [].
Relevance: Although structurally distinct from 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide, SSR504734 exemplifies a key strategy in medicinal chemistry: the introduction of heteroaromatic rings to enhance inhibitory activity. This approach, focusing on incorporating heterocyclic moieties to improve target engagement, highlights a common thread in the development of various pharmacological agents, including potential GlyT1 inhibitors [].
Compound Description: This compound is a potent GlyT1 inhibitor derived from structural optimization of SSR504734. It showed a powerful GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient blood-brain barrier penetration in rats [].
Relevance: This compound, while not structurally identical to 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide, demonstrates the successful implementation of structure-based drug design principles. By introducing heteroaromatic rings and optimizing substituents, researchers significantly enhanced the GlyT1 inhibitory activity and pharmacokinetic properties of the initial compound, SSR504734 []. This approach of systematic structural modification to achieve desired pharmacological profiles is a common theme in drug discovery.
Compound Description: This compound represents a structurally diverse backup for compound 7w, designed using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline []. It exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetic profile [].
Relevance: Despite its structural differences from 4-(4-fluorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxamide, this compound highlights the importance of considering multiple parameters, including CNS MPO scores, during drug development. The identification of this compound as a suitable backup for 7w showcases the strategy of pursuing structurally diverse alternatives to mitigate potential risks associated with a single lead compound [].
Overview
The compound 4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide is a novel chemical entity with potential therapeutic applications. It belongs to a class of compounds that exhibit various biological activities, making them of interest in medicinal chemistry. This compound features a unique combination of a pyrrole core and a pyrazole moiety, which are known for their diverse pharmacological properties.
Source and Classification
This compound can be classified under the category of carboxamide derivatives, specifically those containing a pyrrole and pyrazole structure. Such compounds are often explored for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the 4-fluorophenyl group enhances its biological activity by improving binding affinity to target proteins.
Synthesis Analysis
Methods and Technical Details
The synthesis of 4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate aldehydes with hydrazines in the presence of acidic catalysts.
Oxan-4-yl Methyl Group Introduction: The oxane moiety can be introduced via alkylation reactions using oxan-4-yl halides or alcohols.
Pyrrole Formation: The pyrrole ring may be synthesized through cyclization reactions involving amino acids or other suitable precursors.
Carboxamide Formation: Finally, the carboxamide functional group can be introduced through acylation reactions.
Technical details such as reaction conditions (temperature, solvent, catalysts) and purification methods (e.g., chromatography) are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Reactions and Technical Details
The compound may undergo several chemical reactions relevant to its pharmacological activity:
Hydrolysis: The carboxamide group can hydrolyze under acidic or basic conditions to yield corresponding carboxylic acids.
Nucleophilic Substitutions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, which may lead to the formation of derivatives with varied biological activities.
Reduction Reactions: The compound may also undergo reduction reactions to modify the carbonyl functionalities.
Understanding these reactions is essential for predicting the compound's behavior in biological systems and its potential metabolic pathways.
Mechanism of Action
Process and Data
The mechanism of action for 4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors:
Target Binding: The pyrazole moiety may interact with enzyme active sites or receptor binding domains, leading to inhibition or modulation of their activity.
Signal Transduction Modulation: By altering signaling pathways associated with inflammation or cancer cell proliferation, this compound could exert therapeutic effects.
Pharmacodynamics and Pharmacokinetics: Studies would provide insights into absorption, distribution, metabolism, and excretion profiles.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide include:
Appearance: Typically a solid or crystalline form.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
Melting Point: Specific melting point data would need to be determined experimentally.
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the electrophilic nature of the fluorinated aromatic ring.
Applications
Scientific Uses
This compound has potential applications in various fields:
Medicinal Chemistry: As a lead compound for developing new anti-inflammatory or anticancer drugs.
Biological Research: To study specific biological pathways related to its mechanism of action.
Pharmaceutical Development: Formulation into therapeutic agents targeting diseases influenced by inflammation or cellular proliferation.
The exploration of this compound's properties could lead to significant advancements in drug discovery and development within pharmaceutical sciences.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.